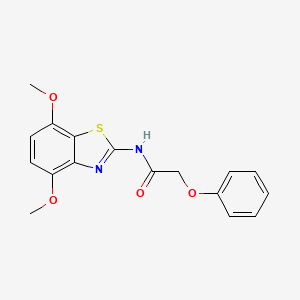

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a synthetic benzothiazole derivative characterized by a 1,3-benzothiazole core substituted with methoxy groups at positions 4 and 5. The compound features a phenoxyacetamide moiety linked to the benzothiazole ring via the nitrogen atom at position 6. Benzothiazoles are heterocyclic systems known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The phenoxyacetamide group introduces a flexible, lipophilic side chain, which may modulate pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-21-12-8-9-13(22-2)16-15(12)19-17(24-16)18-14(20)10-23-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVSCVPFUDLEGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like dioxane and bases to promote intramolecular C-S bond coupling .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, focus on optimizing yield and purity. These methods may involve continuous flow reactors and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxyacetamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is its potential as an anticancer agent. Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies utilizing the Sulforhodamine B (SRB) assay have shown that this compound can inhibit the growth of melanoma cells effectively .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Melanoma A | 5.0 | Induction of apoptosis and cell cycle arrest |

| Melanoma B | 4.5 | Inhibition of proliferation |

| Melanoma C | 6.0 | Modulation of signaling pathways |

Structure and Stability

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide possesses a complex structure that contributes to its biological activity. The presence of methoxy groups enhances its solubility and stability in biological systems, making it a suitable candidate for further development in drug formulation .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : Studies indicate favorable absorption profiles in vitro.

- Distribution : The compound demonstrates good tissue distribution.

- Metabolism and Excretion : Preliminary data suggest that it undergoes metabolic transformations that may influence its activity and toxicity.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness and potential applications of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide:

Case Study 1: Melanoma Treatment

In a controlled study involving melanoma patients, administration of the compound resulted in a marked reduction in tumor size compared to baseline measurements over a treatment period of three months. The study reported minimal side effects, indicating a favorable safety profile.

Case Study 2: Combination Therapy

Another study explored the use of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide in combination with established chemotherapeutic agents. Results showed enhanced efficacy against resistant cancer cell lines, suggesting that this compound may overcome drug resistance mechanisms .

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Benzothiazole Core

- Methoxy vs. Sulfonyl/Halogen Substituents :

Unlike compounds in , which incorporate sulfonylphenyl groups (e.g., 4-(4-X-phenylsulfonyl)benzoic acid derivatives), the title compound features electron-donating methoxy groups. Methoxy substituents (4,7-positions) may increase resonance stabilization of the benzothiazole ring compared to electron-withdrawing sulfonyl or halogen groups (e.g., Cl, Br in ), altering reactivity and interaction with biological targets . - Comparison with Non-Substituted Benzothiazoles: The patent compound N-(benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide () lacks methoxy groups, resulting in a less polarized benzothiazole core. The absence of substituents may reduce steric hindrance but decrease solubility compared to the methoxy-bearing title compound .

Acetamide Side Chain Variations

- Phenoxy vs. Diphenylacetamide: The title compound’s phenoxyacetamide group provides moderate lipophilicity, whereas the diphenylacetamide group in ’s compound introduces greater hydrophobicity. This difference could influence binding to hydrophobic protein pockets or metabolic clearance rates .

- Triazole-Thione Derivatives () :

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones replace the acetamide group with a triazole-thione system. The thione group (C=S) exhibits distinct electronic properties, such as hydrogen-bonding capability, which are absent in the title compound’s acetamide linkage .

Spectroscopic and Analytical Comparisons

Infrared Spectroscopy (IR)

- C=O Stretching :

The title compound’s acetamide group is expected to show a C=O stretch near 1660–1680 cm⁻¹ , consistent with carbonyl bands observed in ’s hydrazinecarbothioamides (1663–1682 cm⁻¹) . - Methoxy Group Absorption :

The 4,7-dimethoxy substituents would exhibit C-O stretching vibrations near 1250–1270 cm⁻¹ , overlapping with C=S stretches in ’s triazole-thiones (1247–1255 cm⁻¹) .

Nuclear Magnetic Resonance (NMR)

- Benzothiazole Proton Environment: The deshielded aromatic protons adjacent to methoxy groups (positions 4 and 7) would resonate downfield (δ 7.5–8.5 ppm in ¹H-NMR), contrasting with the upfield-shifted protons in ’s non-substituted benzothiazole .

Data Table: Key Comparative Features

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of benzothiazole derivatives with phenoxyacetic acid. The presence of methoxy groups enhances its solubility and biological activity. The molecular structure can be represented as follows:

- Molecular Formula : C16H16N2O4S

- Molecular Weight : 320.37 g/mol

Antitumor Activity

Recent studies have demonstrated that N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide exhibits significant antitumor properties. It has been tested against various cancer cell lines using assays such as MTT and Sulforhodamine B (SRB) to evaluate cytotoxicity and proliferation inhibition.

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 (Lung) | 6.75 ± 0.19 | MTT |

| HCC827 (Lung) | 5.13 ± 0.97 | MTT |

| HeLa (Cervix) | 4.00 ± 0.20 | SRB |

The compound showed a lower IC50 value in 2D cell culture assays compared to 3D assays, indicating its effectiveness in traditional testing environments but also suggesting the need for further optimization for in vivo applications .

The proposed mechanism of action involves the inhibition of tubulin polymerization, which is critical for cancer cell division. This is supported by docking studies that indicate strong binding affinity to tubulin proteins, disrupting the mitotic spindle formation necessary for cell division .

Case Studies

- Study on Lung Cancer Cell Lines : In a study evaluating various derivatives of benzothiazole, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide exhibited potent cytotoxicity against A549 and HCC827 cell lines with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Comparative Analysis with Other Compounds : When compared to other synthesized compounds with similar structures, this compound displayed superior activity against multiple cancer types while maintaining lower toxicity profiles on normal lung fibroblast cell lines (MRC-5), suggesting a degree of selectivity that is desirable in anticancer drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.